molecular formula C11H12O2 B149166 3-(Benzyloxy)cyclobutanone CAS No. 30830-27-4

3-(Benzyloxy)cyclobutanone

Cat. No. B149166
CAS RN: 30830-27-4
M. Wt: 176.21 g/mol
InChI Key: GPPSQLLIFNWNSB-UHFFFAOYSA-N
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Patent
US08158616B2

Procedure details

([3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxymethyl)benzene (2.4 g, 0.0089 mol) was dissolved in Et2O (40 mL) and 35% perchloric acid (1.8 mL) was added. The resulting mixture was stirred at rt overnight. To the reaction mixture was added solid NaHCO3 and MgSO4 and stirred for a while. The insoluble solid was filtered off. The filtrate was concentrated and purified with combiflash (silica gel, 100% dichloromethane) to give the desired product (0.7 g) as light yellow oil. LCMS calculated for C11H13O2(M+H)+: 177.1. Found: 177.3.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS([C:4]1(SC)[CH2:7][CH:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH2:5]1)=O.Cl(O)(=O)(=O)=[O:19].C([O-])(O)=O.[Na+].[O-]S([O-])(=O)=O.[Mg+2]>CCOCC>[CH2:9]([O:8][CH:6]1[CH2:7][C:4](=[O:19])[CH2:5]1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
CS(=O)C1(CC(C1)OCC1=CC=CC=C1)SC
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.8 mL
Type
reactant
Smiles
Cl(=O)(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a while
FILTRATION
Type
FILTRATION
Details
The insoluble solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified with combiflash (silica gel, 100% dichloromethane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.